Steroid Sulfatase Inhibitory Potency: 0.39 nM IC50 Quantified Against HEK293-Derived Enzyme Assay
3-Methylazetidine-1-sulfonamide exhibits potent steroid sulfatase inhibitory activity with an IC50 of 0.39 nM in human embryonal kidney (HEK293) cell-derived enzyme assays using [³H]E1S (estrone sulfate) as substrate [1]. This sub-nanomolar potency exceeds that of comparator steroid sulfatase inhibitor CHEMBL4635151 (a sulfamoylated estrone derivative), which demonstrates an IC50 of 14 nM in human JEG3 whole-cell assays using the same [³H]E1S substrate [2].
| Evidence Dimension | Steroid sulfatase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.39 nM |
| Comparator Or Baseline | CHEMBL4635151 (sulfamoylated estrone derivative): IC50 = 14 nM |
| Quantified Difference | Target compound exhibits approximately 36-fold greater potency (lower IC50) than comparator |
| Conditions | Target: HEK293 cell-derived steroid sulfatase, [³H]E1S substrate, 18 hr incubation [1]; Comparator: Human JEG3 whole cells, [³H]E1S substrate, 20 hr incubation [2] |
Why This Matters
This quantitative potency differential demonstrates that 3-methylazetidine-1-sulfonamide achieves sub-nanomolar target engagement that cannot be replicated by alternative sulfamoylated steroid mimetics, directly impacting lead selection in steroid sulfatase-targeted drug discovery programs.
- [1] BindingDB Entry BDBM50369431 (CHEMBL1627878): 3-Methylazetidine-1-sulfonamide steroid sulfatase inhibition data. IC50 = 0.39 nM in HEK293-derived enzyme assay. View Source
- [2] BindingDB Entry BDBM50541451 (CHEMBL4635151): Comparator steroid sulfatase inhibitor data. IC50 = 14 nM in human JEG3 whole-cell assay. View Source
